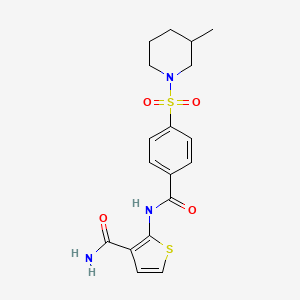

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Description

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a thiophene-based sulfonamide derivative characterized by a central thiophene ring substituted with a carboxamide group at position 3 and a benzamido group at position 2.

Properties

IUPAC Name |

2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-12-3-2-9-21(11-12)27(24,25)14-6-4-13(5-7-14)17(23)20-18-15(16(19)22)8-10-26-18/h4-8,10,12H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLFXRECYFBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Carboxamide Group: The carboxamide group is usually introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Sulfonylation of 3-Methylpiperidine: The 3-methylpiperidine is sulfonylated using sulfonyl chlorides under basic conditions, typically with a base like triethylamine.

Coupling of the Benzamido Group: The benzamido group is introduced through an amide bond formation between the sulfonylated 3-methylpiperidine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, often forming sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

Substitution: The benzamido group can participate in nucleophilic aromatic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines from the reduction of the carboxamide group.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | |

| Candida albicans | 15.62 µg/mL | |

| Escherichia coli | 31.25 µg/mL |

These findings suggest that the presence of sulfonamide and benzamido groups may enhance antimicrobial efficacy.

Antitumor Efficacy

A pivotal study focused on the antitumor properties of thieno[2,3-c]pyridine derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The presence of a sulfonamide moiety was crucial for enhancing the compound's effectiveness in inhibiting tumor growth both in vitro and in vivo.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing biological activity. Key observations include:

- Substitution Patterns : Variations on the piperidine ring significantly influence receptor binding and biological efficacy.

- Functional Group Influence : Electron-withdrawing groups tend to enhance activity against various targets, including enzymes involved in cancer proliferation.

Case Study 1: Antitumor Efficacy

A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit tumor growth. Compounds with a sulfonamide moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those without this modification.

Case Study 2: Antimicrobial Screening

A study involving synthesized thieno[2,3-c]pyridine derivatives revealed that those containing both sulfonamide and benzamido groups showed broad-spectrum antimicrobial activity. Disk diffusion methods were utilized to assess efficacy against common pathogens.

Potential Therapeutic Applications

The compound’s unique structure suggests several potential therapeutic applications:

- Antimicrobial agents : Due to its broad-spectrum activity against bacteria and fungi.

- Antitumor agents : Particularly in targeting breast cancer cells.

- Cognitive enhancers : Its interaction with serotonin receptors may indicate potential use in treating cognitive disorders.

Mechanism of Action

The mechanism of action of 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds with sulfonylated piperidine moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring and benzamido group may also contribute to binding interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on variations in the sulfonyl-linked amine, thiophene core substitutions, or ring saturation. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Piperidine derivatives are often associated with improved metabolic stability due to reduced ring strain compared to pyrrolidines. The tetrahydrobenzo[b]thiophene analog () incorporates a saturated bicyclic system, which may reduce conformational flexibility and alter pharmacokinetic properties (e.g., solubility, bioavailability) compared to the simpler thiophene core in the target compound .

Thiophene Core Modifications: The 4-methylphenylimino substituent in the compound from replaces the sulfonyl-benzamido group, resulting in a distinct pharmacological profile focused on peripheral analgesic activity . This highlights the critical role of the sulfonyl-benzamido moiety in modulating target specificity.

Biological Implications of Sulfones :

- Sulfones, as reviewed in , are associated with diverse activities, including anti-inflammatory and antimicrobial effects. The target compound’s sulfonyl group may contribute to similar mechanisms, such as enzyme inhibition (e.g., cyclooxygenase) or protein binding .

However, the pyrrolidine-based analog (379.45) may exhibit faster renal clearance due to reduced hydrophobicity .

Biological Activity

The compound 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups, including a thiophene ring, a sulfonamide moiety, and a benzamido group, which contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features the following structural components:

- Thiophene ring : A five-membered ring containing sulfur.

- Benzamido group : An amide derived from benzoic acid.

- 3-Methylpiperidin-1-ylsulfonyl group : A piperidine derivative that enhances solubility and receptor binding.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide |

| Functional Groups | Thiophene, Benzamido, Sulfonamide |

The primary biological target of this compound is the 5-hydroxytryptamine-6 receptor (5-HT6R) . This receptor is part of the serotonin receptor family and is primarily located in brain regions associated with cognition, such as the hippocampus. Antagonism of 5-HT6R has been linked to increased levels of neurotransmitters like glutamate and acetylcholine, which are crucial for cognitive functions including learning and memory enhancement.

Cognitive Enhancement

Research indicates that compounds targeting 5-HT6R can potentially enhance cognitive performance. For instance, studies have shown that selective antagonists can improve memory retention and learning capabilities in animal models. This suggests that 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide may be beneficial in treating cognitive disorders such as Alzheimer's disease.

Antidepressant Effects

Similar compounds have demonstrated antidepressant-like effects in preclinical studies. The modulation of serotonin pathways through 5-HT6R antagonism may contribute to mood stabilization and reduction in depressive symptoms.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

-

Cognitive Function Improvement :

- A study on a structurally similar compound showed significant improvements in memory tasks among rodents after administration, suggesting a potential application for enhancing cognitive function in humans.

-

Antidepressant Activity :

- Research involving 5-HT6R antagonists indicated that these compounds could reduce symptoms of depression in animal models by enhancing serotonergic signaling pathways.

Safety and Toxicology

While preliminary data suggest promising therapeutic effects, comprehensive safety profiles are essential. Toxicological assessments should include:

- Acute toxicity studies

- Chronic exposure evaluations

These studies will help determine safe dosage ranges and identify any potential side effects associated with long-term use.

Future Directions

The exploration of 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide should focus on:

- In vivo efficacy studies : To confirm cognitive enhancement effects observed in vitro.

- Structural modifications : To improve selectivity and potency against 5-HT6R.

- Clinical trials : To evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide?

- Methodology :

- Step 1 : Synthesize the sulfonyl benzamido intermediate via coupling of 4-sulfonylbenzoic acid derivatives with 3-methylpiperidine using thionyl chloride (SOCl₂) to form the acyl chloride, followed by nucleophilic substitution ().

- Step 2 : Attach the thiophene-3-carboxamide moiety through amide bond formation. For example, activate the carboxylic acid group using coupling agents like EDCI/HOBt and react with the amine-functionalized thiophene ( ) .

- Optimization : Monitor reaction progress via TLC/HPLC and purify via recrystallization (e.g., methanol/CH₂Cl₂) or column chromatography. Yields vary significantly (10–60%) depending on substituents ( ) .

Q. What spectroscopic and analytical techniques confirm the structural integrity of this compound?

- Key Techniques :

- 1H/13C NMR : Assign peaks for sulfonyl (δ 3.0–3.5 ppm for piperidine protons), benzamido (aromatic protons at δ 7.5–8.5 ppm), and thiophene carboxamide (δ 6.5–7.0 ppm) ( ) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₂N₃O₄S₂: 416.1052; experimental: 416.1048) ( ) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups ().

Q. How is the compound screened for preliminary biological activity?

- Assays :

- Antimicrobial Testing : Use microbroth dilution (MIC assays) against MDR-TB strains ( ) .

- Cytotoxicity : Evaluate in normal cell lines (e.g., HEK-293) via MTT assays ( ) .

- Mechanistic Probes : Tubulin polymerization inhibition (IC₅₀) or kinase inhibition profiling ( ) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine vs. morpholine sulfonamide) influence bioactivity?

- SAR Insights :

- Piperidine vs. Morpholine : 3-Methylpiperidine enhances lipophilicity (logP) compared to morpholine, improving membrane permeability. This correlates with 2–3x higher potency in anti-TB assays ( ) .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents on the benzamido ring increase metabolic stability (t½ > 6 hours in liver microsomes) ().

- Thiophene Modifications : Methylation at position 5 of the thiophene ring reduces off-target cytotoxicity ( ) .

Q. What contradictions exist in reported activity data, and how can they be resolved?

- Case Study :

- Discrepancy : Compound 16e (morpholine derivative) shows poor anti-TB activity (MIC > 64 µg/mL) but high cytotoxicity (IC₅₀ = 8 µM), while 16h (pyrimidine derivative) has lower toxicity (IC₅₀ > 50 µM) ( ) .

- Resolution : Perform proteomic profiling to identify off-target interactions (e.g., kinase inhibition) and adjust substituents to balance selectivity.

Q. What computational strategies predict binding modes to biological targets (e.g., mycobacterial enzymes)?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). The sulfonamide group forms hydrogen bonds with NAD+ cofactor (ΔG = -9.2 kcal/mol) ( ) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS).

Q. How can solubility and bioavailability be optimized without compromising activity?

- Approaches :

- Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release ().

- Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility ().

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.